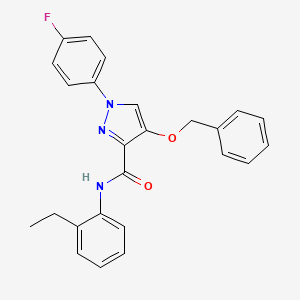

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-2-19-10-6-7-11-22(19)27-25(30)24-23(31-17-18-8-4-3-5-9-18)16-29(28-24)21-14-12-20(26)13-15-21/h3-16H,2,17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVOLBVFGVSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride.

Attachment of the Ethylphenyl and Fluorophenyl Groups: These groups can be introduced through a series of substitution reactions, often involving halogenated precursors and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological profiles:

Key Findings

Substituent Effects on Bioactivity: C5 Aromatic Groups: Methoxy (e.g., 2-methoxyphenyl in ) enhances receptor agonism, while methylsulfonyl (e.g., in ) improves enzyme inhibition. Ethoxy (e.g., in ) balances antiviral potency and solubility. N-Linked Carboxamide: 2-Ethylphenyl (target compound) vs.

Pharmacokinetic Profiles: Methylsulfonyl Derivatives: Compounds like exhibit enhanced metabolic stability due to sulfone groups but reduced oral bioavailability (~40%) compared to benzyloxy analogs .

Target Selectivity: The 4-fluorophenyl group (common in ) confers selectivity for ATP-binding pockets in kinases and nuclear receptors. For example, EC₅₀ values for NTS1 agonism drop from >100 nM (non-fluorinated analogs) to 12 nM in fluorinated derivatives .

Biological Activity

The compound 4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic derivative recognized for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 497.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with a pyrazole moiety often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, thereby reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Inhibition of growth |

| Study B | HeLa | 8.0 | Induction of apoptosis |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays:

- Cytokine Inhibition : The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Animal Models : In vivo studies using models of inflammation demonstrated significant reductions in edema and pain response.

Case Studies

-

Case Study 1: In Vitro Evaluation

A study conducted on human colorectal cancer cells showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers. The mechanism was attributed to the activation of caspase pathways. -

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of the compound significantly decreased joint swelling and histological signs of inflammation compared to control groups.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(benzyloxy)-N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

The synthesis of pyrazole-3-carboxamide derivatives typically involves multi-step protocols. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.

- Step 2 : Functionalization of the pyrazole ring with substituents (e.g., benzyloxy, fluorophenyl) using nucleophilic aromatic substitution or coupling reactions.

- Step 3 : Carboxamide formation via coupling of the pyrazole carboxylic acid with 2-ethylaniline using reagents like EDCI/HOBt .

Optimization may involve microwave-assisted synthesis to enhance reaction efficiency (reducing time from 24h to 2h) or solvent selection (e.g., DMF for polar intermediates) .

Q. What analytical techniques are critical for characterizing the structural purity of this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and carboxamide linkage.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C27H24FN3O2).

- X-Ray Crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrazole derivatives .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Substituent Variation : Synthesize analogs with modified benzyloxy, fluorophenyl, or ethylphenyl groups to assess impact on target binding (e.g., kinase inhibition).

- In Vitro Assays : Screen against enzyme targets (e.g., cyclooxygenase, histone deacetylase) using fluorogenic substrates or ELISA .

- Computational Docking : Compare binding affinities of analogs using software like AutoDock to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

- Data Analysis : Use IC50/EC50 values and molecular descriptors (ClogP, polar surface area) to correlate structural features with activity .

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., anti-inflammatory vs. anticancer activity) to identify assay-specific variables (e.g., cell line selection, concentration ranges).

- Target Profiling : Use proteome-wide screening (e.g., kinase panels) to differentiate off-target effects.

- Structural Re-evaluation : Verify compound integrity via crystallography or NMR, as batch-to-batch variations (e.g., impurity in the ethylphenyl group) may explain discrepancies .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

- Caco-2 Permeability : Assess intestinal absorption potential.

- In Vivo PK Studies : Administer intravenously/orally to rodents and collect plasma for bioavailability calculations .

Methodological Challenges and Solutions

Q. How can low yields in the final carboxamide coupling step be improved?

- Reagent Optimization : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency.

- Solvent Screening : Test less polar solvents (e.g., THF) to minimize side reactions.

- Temperature Control : Perform reactions at 0–4°C to stabilize reactive intermediates .

Q. What strategies mitigate degradation during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar).

- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions.

- Condition Monitoring : Regular HPLC analysis to detect hydrolysis of the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.